4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine
Overview
Description
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine, also known as ETX-3, is an organic compound that has recently been studied for its potential therapeutic applications. It is a novel small molecule that belongs to the family of oxadiazol-thiazol-amines, and it has been shown to possess anti-inflammatory and anti-cancer properties. ETX-3 has also been studied in the context of neurological diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of autoimmune diseases.
Scientific research applications
Anticancer Activity
A study by Yakantham, Sreenivasulu, and Raju (2019) explored the synthesis and anticancer evaluation of derivatives similar to the compound , focusing on their activity against human cancer cell lines such as breast, lung, and prostate cancer. These compounds demonstrated good to moderate anticancer activity, highlighting their potential in cancer treatment research (Yakantham, Sreenivasulu, & Raju, 2019).
Thiazole Synthesis and Applications
Paepke et al. (2009) reinvestigated the synthesis of thiazoles, a core structure in the compound of interest, and its related reactions. This study contributed to understanding the chemical properties and potential applications of thiazoles in various fields, including pharmaceuticals (Paepke, Reinke, Peseke, & Vogel, 2009).
Antibacterial and Antifungal Properties
Sharma, Kumar, and Pathak (2014) synthesized novel derivatives incorporating similar structural elements and evaluated their antibacterial, antifungal, and anticancer activities. Some compounds in this study exhibited significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).
Synthesis and Biological Evaluation of Hybrid Molecules
Başoğlu et al. (2013) focused on synthesizing hybrid molecules containing structures related to the compound of interest. They investigated the antimicrobial, antilipase, and antiurease activities of these compounds, some of which displayed promising antimicrobial activity against various microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antimicrobial Activity of Thiazoles
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, examining their antimicrobial activities. This study's findings contribute to the understanding of how structural variations in thiazole compounds can influence their biological activity, particularly against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Molecular Docking and Enzyme Inhibition
Babar et al. (2017) conducted a study on a series of compounds, including ethyl 2-[aryl(thiazol-2-yl)amino]acetates, to investigate their enzyme inhibition activities and molecular docking. This research is significant for understanding how these compounds interact with enzymes and could inform drug design processes (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).
properties
IUPAC Name |
4-ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-2-9-10(19-13(14)15-9)12-16-11(17-18-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKXFQTLDLNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629779 | |
Record name | 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |
CAS RN |
937681-88-4 | |
Record name | 4-Ethyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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